molecular formula C8H7FO4 B1457594 Benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- CAS No. 1547742-53-9

Benzoic acid, 2-fluoro-4-hydroxy-5-methoxy-

Cat. No. B1457594
M. Wt: 186.14 g/mol
InChI Key: LGQNBTKEAASOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- is a type of benzoic acid that is used in a number of scientific applications, including synthesis, research, and laboratory experiments. It is a white solid that can be synthesized from fluorobenzene and methanol. This compound has a variety of biochemical and physiological effects and can be used in a number of scientific applications.

Scientific Research Applications

Benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- can be used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a reactant in the synthesis of other compounds, and as a starting material for the synthesis of a range of other compounds. Additionally, it can be used as a precursor for the synthesis of a range of pharmaceutical compounds.

Mechanism Of Action

Benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- works by inhibiting the activity of certain enzymes, such as those involved in the biosynthesis of fatty acids. This inhibition results in a decrease in the production of fatty acids, which can lead to a decrease in inflammation and other symptoms associated with certain diseases.

Biochemical And Physiological Effects

Benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and has been used to treat a range of conditions, including arthritis, asthma, and allergies. Additionally, it has been used to treat skin conditions, such as eczema, and to reduce the risk of certain cancers.

Advantages And Limitations For Lab Experiments

Benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive reagent, making it an attractive option for researchers. Additionally, it has a low toxicity profile and is relatively easy to handle. However, it is not as effective as some other compounds when used in certain experiments, and it can be difficult to obtain in large quantities.

Future Directions

In the future, benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- may be used to develop new drugs and treatments for a range of conditions. It may also be used to develop new compounds for use in organic synthesis and research. Additionally, it may be used to develop new compounds for use in the synthesis of pharmaceuticals and other compounds. Finally, it may be used to develop new compounds for use in laboratory experiments and research.

properties

IUPAC Name

2-fluoro-4-hydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQNBTKEAASOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-fluoro-4-hydroxy-5-methoxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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